1-[3-(2-amino-3-nitroanilino)-3-oxopropyl]-4-(dimethylamino)pyridinium
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Overview
Description
1-[3-(2-amino-3-nitroanilino)-3-oxopropyl]-4-(dimethylamino)pyridinium is a complex organic compound with the molecular formula C16H20N5O3+. This compound is characterized by its unique structure, which includes a pyridinium ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[3-(2-amino-3-nitroanilino)-3-oxopropyl]-4-(dimethylamino)pyridinium involves multiple steps, typically starting with the preparation of the pyridinium ring followed by the introduction of the amino, nitro, and oxopropyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-[3-(2-amino-3-nitroanilino)-3-oxopropyl]-4-(dimethylamino)pyridinium undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino group, while oxidation can lead to the formation of various oxidized derivatives.
Scientific Research Applications
1-[3-(2-amino-3-nitroanilino)-3-oxopropyl]-4-(dimethylamino)pyridinium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[3-(2-amino-3-nitroanilino)-3-oxopropyl]-4-(dimethylamino)pyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[3-(2-amino-3-nitroanilino)-3-oxopropyl]-4-(dimethylamino)pyridinium can be compared with other pyridinium derivatives, such as:
1-methyl-4-(dimethylamino)pyridinium: Known for its use in organic synthesis as a methylating agent.
1-(3-nitrophenyl)-4-(dimethylamino)pyridinium: Studied for its potential biological activities.
1-(2-amino-3-nitrophenyl)-4-(dimethylamino)pyridinium: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20N5O3+ |
---|---|
Molecular Weight |
330.36 g/mol |
IUPAC Name |
N-(2-amino-3-nitrophenyl)-3-[4-(dimethylamino)pyridin-1-ium-1-yl]propanamide |
InChI |
InChI=1S/C16H19N5O3/c1-19(2)12-6-9-20(10-7-12)11-8-15(22)18-13-4-3-5-14(16(13)17)21(23)24/h3-7,9-10H,8,11,17H2,1-2H3/p+1 |
InChI Key |
YYRMYKITWHEIBS-UHFFFAOYSA-O |
SMILES |
CN(C)C1=CC=[N+](C=C1)CCC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])N |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CCC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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